(3S,4S)-Pyrrolidine-3,4-diol hydrochloride
Overview
Description
(3S,4S)-Pyrrolidine-3,4-diol hydrochloride is a chiral compound with significant importance in various scientific fields. This compound is characterized by its unique stereochemistry, which plays a crucial role in its reactivity and applications. It is often used in the synthesis of pharmaceuticals and as a building block in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S)-Pyrrolidine-3,4-diol hydrochloride typically involves the asymmetric reduction of pyrrolidin-3-one derivatives. One common method includes the use of chiral catalysts to achieve the desired stereochemistry. The reaction conditions often involve hydrogenation in the presence of a chiral ligand, which ensures the selective formation of the (3S,4S) isomer.
Industrial Production Methods
Industrial production of this compound may involve large-scale asymmetric synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(3S,4S)-Pyrrolidine-3,4-diol hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form different alcohol derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohols.
Scientific Research Applications
(3S,4S)-Pyrrolidine-3,4-diol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those requiring specific stereochemistry.
Industry: The compound is used in the production of fine chemicals and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of (3S,4S)-Pyrrolidine-3,4-diol hydrochloride involves its interaction with specific molecular targets. The compound’s stereochemistry allows it to fit into active sites of enzymes or receptors, influencing biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
(3R,4R)-Pyrrolidine-3,4-diol hydrochloride: This isomer has different stereochemistry and may exhibit different reactivity and biological activity.
(3S,4R)-Pyrrolidine-3,4-diol hydrochloride: Another stereoisomer with distinct properties.
(3R,4S)-Pyrrolidine-3,4-diol hydrochloride: This compound also differs in stereochemistry and can be used for different applications.
Uniqueness
(3S,4S)-Pyrrolidine-3,4-diol hydrochloride is unique due to its specific stereochemistry, which imparts distinct reactivity and interaction with biological molecules. This makes it particularly valuable in the synthesis of chiral pharmaceuticals and as a research tool in studying stereochemical effects in chemical reactions.
Properties
IUPAC Name |
pyrrolidine-3,4-diol;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO2.ClH/c6-3-1-5-2-4(3)7;/h3-7H,1-2H2;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VADWFRGDDJHKNB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1)O)O.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20621271 | |
Record name | Pyrrolidine-3,4-diol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20621271 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.58 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
276862-76-1 | |
Record name | Pyrrolidine-3,4-diol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20621271 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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